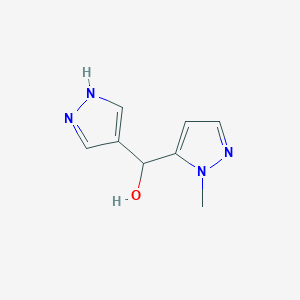
5-(4-Fluorophenoxy)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenoxy)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenoxy)pyrimidin-2-amine typically involves the reaction of 4-fluorophenol with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Fluorophenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could produce the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluorophenoxy)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases
Wirkmechanismus
The mechanism of action of 5-(4-Fluorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar structural features but lacking the fluorophenoxy group.
4-Fluorophenylpyrimidine: Another analog with a fluorophenyl group attached to the pyrimidine ring.
5-Fluoro-2-aminopyrimidine: A fluorinated pyrimidine derivative with similar properties
Uniqueness
5-(4-Fluorophenoxy)pyrimidin-2-amine is unique due to the presence of both the fluorophenoxy and amino groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H8FN3O |
|---|---|
Molekulargewicht |
205.19 g/mol |
IUPAC-Name |
5-(4-fluorophenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8FN3O/c11-7-1-3-8(4-2-7)15-9-5-13-10(12)14-6-9/h1-6H,(H2,12,13,14) |
InChI-Schlüssel |
IVBCSVBBDXDDFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CN=C(N=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
![5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)
![5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid](/img/structure/B15273782.png)

![2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
![Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B15273798.png)

![(2-Methylbutan-2-YL)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15273825.png)

![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15273846.png)

![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15273861.png)
